molecular formula C9H8N2S B044278 1H-Indole-5-carbothioamide CAS No. 114948-09-3

1H-Indole-5-carbothioamide

Cat. No. B044278
M. Wt: 176.24 g/mol
InChI Key: MOWDVBRNTWWNHD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1H-Indole-5-carbothioamide derivatives involves multiple steps, including reactions with isocyanides, thiosemicarbazides, and secondary amines. One approach involves converting 2-(acylmethyl)phenyl isocyanides into thiourea intermediates, which are then treated with trifluoroacetic acid to yield 1H-Indole-1-carbothioamides in fair-to-good yields (Kobayashi, Yamane, & Fukamachi, 2013).

Molecular Structure Analysis

The molecular structure of 1H-Indole-5-carbothioamide derivatives has been characterized using X-ray diffraction studies. These studies reveal intricate details about the crystal packing, hydrogen bonding, and intermolecular interactions within the compounds, contributing significantly to their stability and reactivity (Kumara et al., 2017).

Chemical Reactions and Properties

1H-Indole-5-carbothioamide and its derivatives undergo various chemical reactions, highlighting their reactivity and potential for further chemical modifications. These reactions include cyclization, carboamination, and interactions with active halogen-containing reagents, enabling the synthesis of complex heterocyclic compounds (Attaby, Ramla, & Gouda, 2007).

Scientific Research Applications

  • Anti-inflammatory Therapeutics : It acts as a potent inhibitor of human 5-lipoxygenase, suggesting potential use in anti-inflammatory therapeutics (E. Karg et al., 2009).

  • Treatment of Cognitive Disorders : It serves as a selective and orally active serotonin 6 (5-HT6) receptor antagonist, potentially useful for treating cognitive disorders, including Alzheimer's Disease (R. Nirogi et al., 2017).

  • Antioxidant, Antibacterial, and Antifungal Properties : Derivatives of 1H-Indole-5-carbothioamide have shown excellent antioxidant activity, moderate antibacterial and antifungal potential, and high biocompatibility (H. Aziz et al., 2020).

  • Anticancer Agent Targeting Bcl-2 : It targets Bcl-2, a protein that resists programmed cancer cell death, and has contributed to the development of treatments for chronic lymphocytic leukemia (Rania Hamdy et al., 2019).

  • Anticonvulsant Activity : The compound has shown anticonvulsant activity in the MES model with lower neurotoxicity than phenytoin (N. Siddiqui et al., 2008).

  • Potential Anti-HIV and Anti-Tubercular Activity : It displays potential anti-HIV activity and anti-tubercular activity, with significant inhibitory effects on HIV-1 replication and MTB growth (Debjani Banerjee et al., 2011).

  • Antidepressant Medications : Thiophene-based pyrazolines with a carbothioamide tail unit at the N1 position may be therapeutically useful as potential antidepressant medications (B. Mathew et al., 2014).

  • Antibacterial Activity : It shows potent activity against Bacillus subtilis, comparable to penicillin (Xinhua Liu et al., 2008).

Safety And Hazards

The safety data sheet for 1H-Indole-5-carbothioamide indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed .

Future Directions

Indole derivatives have been attracting increasing attention in recent years due to their diverse biological activities . They have been used in the treatment of various disorders in the human body . Therefore, the exploration of novel methods of synthesis and the investigation of the biological activities of compounds like 1H-Indole-5-carbothioamide could be a promising direction for future research .

properties

IUPAC Name

1H-indole-5-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2S/c10-9(12)7-1-2-8-6(5-7)3-4-11-8/h1-5,11H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOWDVBRNTWWNHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C=C1C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30592029
Record name 1H-Indole-5-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30592029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Indole-5-carbothioamide

CAS RN

114948-09-3
Record name 1H-Indole-5-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30592029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 5-cyanoindole (Aldrich) (2.84 g, 20.0 mmol) in 20 mL of pyridine and 8.35 mL of TEA was purged with H2S gas for 1.5 h. Solvents were removed under vacuum. The residue was dissolved in 100 mL of EtOAc, washed with H2O, 0.3 N HCl (aq.), and H2O. The EtOAc layer was separated, dried (Na2SO4), and concentrated to yield the corresponding 5-indole-thiocarboxamide that was used directly in the next step. A solution of 5-indole-thiocarboxamide (150 mg, 0.85 mmol) and 3-(2-bromoacetyl)hydroquinolin-2-one (Example 27, 120 mg, 0.45 mmol) in 50 mL of MeOH was heated at reflux for 4 h. The mixture was then concentrated. The residue was treated with CH2Cl2 and the precipitates were collected by filtration to provide the title compound as a pale orange solid. MS m/z: 344 (M+1). Anal. Calc'd for C20H13N3OS.H2O.0.8HBr: C, 56.37; H, 3.74; N, 9.86; O, 7.51; S, 7.52. Found: C, 56.64; H, 3.80; N, 9.64; O, 7.30; S, 7.44.
Quantity
2.84 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
TEA
Quantity
8.35 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
F Jia, H Lei, Y Chen, T Li, L Xing, Z Cao… - Bioorganic & Medicinal …, 2020 - Elsevier
Aiming to develop novel ATX inhibitors, an indole-3-carboxylic acid lead Indole-1 was identified through high-throughput screening (HTS) efforts. The Indole-1 analogs 1–7 was firstly …
Number of citations: 4 www.sciencedirect.com
MH Nam, M Park, H Park, Y Kim, S Yoon… - ACS chemical …, 2017 - ACS Publications
… To a solution of N-(4-fluorophenyl)-1H-indole-5-carbothioamide (0.50 g, 1.84 mmol) in a mixture of DMSO and NMP (1:1) was added PdCl 2 (39 mg, 0.18 mmol), CuI (0.19 g, 0.99 mmol) …
Number of citations: 48 pubs.acs.org
H Lei, M Guo, X Li, F Jia, C Li, Y Yang… - Journal of Medicinal …, 2020 - ACS Publications
Autotaxin (ATX) is the dominant catalytic enzyme accounting for the lipid mediator lysophosphatidic acid (LPA) through hydrolysis of lysophosphatidylcholine (LPC). There is great …
Number of citations: 26 pubs.acs.org
H Lei, C Li, Y Yang, F Jia, M Guo, M Zhu… - European Journal of …, 2020 - Elsevier
ATX was capable of catalyzing the hydrolysis of LPC to the lipid mediator LPA which attracted considerable attention on the development of potent ATX inhibitors. Herein, driven by the …
Number of citations: 7 www.sciencedirect.com

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